molecular formula C24H16ClFN2O2S B2606169 3-(3-chloro-4-fluorophenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893787-82-1

3-(3-chloro-4-fluorophenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2606169
CAS RN: 893787-82-1
M. Wt: 450.91
InChI Key: GUHZULJGIXPBOV-UHFFFAOYSA-N
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Description

3-(3-chloro-4-fluorophenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H16ClFN2O2S and its molecular weight is 450.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The compound and its derivatives are synthesized through various chemical reactions, demonstrating the versatility and adaptability of this chemical structure in generating a wide range of potential therapeutic agents. For instance, studies have focused on synthesizing substituted thienopyrimidines and evaluating their antibacterial properties, highlighting the compound's role as a precursor in the development of novel antibacterial agents (More et al., 2013).

Biological Activities

  • Research into substituted thienopyrimidines, which includes the core structure of the compound , has shown potential antibacterial properties. These findings suggest the compound's relevance in developing new antibiotics or antibacterial agents, providing a foundation for further exploration into its efficacy against various bacterial strains (More et al., 2013).

Potential Therapeutic Applications

  • The structure of this compound serves as a key intermediate in the synthesis of various biologically active molecules. The research indicates its utility in generating compounds with potential therapeutic applications, such as antibacterial agents. This highlights the importance of such chemical structures in medicinal chemistry and drug development processes (More et al., 2013).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3-chloro-4-fluorophenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of the benzothieno[3,2-d]pyrimidine core followed by the introduction of the 3-chloro-4-fluorophenyl and 2-methylbenzyl groups.", "Starting Materials": [ "2-aminobenzothiophene", "ethyl acetoacetate", "chloroacetyl chloride", "4-fluoroaniline", "2-methylbenzylamine", "sodium hydride", "acetic anhydride", "phosphorus oxychloride", "triethylamine", "potassium carbonate", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "Step 1: Synthesis of 2-chloro-3-formylbenzothiophene by reacting 2-aminobenzothiophene with chloroacetyl chloride in the presence of triethylamine and phosphorus oxychloride.", "Step 2: Synthesis of 2-(2-methylbenzyl)-3-formylbenzothiophene by reacting 2-chloro-3-formylbenzothiophene with 2-methylbenzylamine in the presence of sodium hydride.", "Step 3: Synthesis of 2-(2-methylbenzyl)-3-hydroxybenzothiophene by reducing 2-(2-methylbenzyl)-3-formylbenzothiophene with palladium on carbon and hydrogen gas.", "Step 4: Synthesis of 2-(2-methylbenzyl)-3-oxo-3,4-dihydrobenzothiophene by reacting 2-(2-methylbenzyl)-3-hydroxybenzothiophene with acetic anhydride.", "Step 5: Synthesis of 3-(3-chloro-4-fluorophenyl)-2-(2-methylbenzyl)-1,3-dihydrobenzothieno[3,2-d]pyrimidin-4-one by reacting 2-(2-methylbenzyl)-3-oxo-3,4-dihydrobenzothiophene with 4-fluoroaniline and ethyl acetoacetate in the presence of potassium carbonate." ] }

CAS RN

893787-82-1

Molecular Formula

C24H16ClFN2O2S

Molecular Weight

450.91

IUPAC Name

3-(3-chloro-4-fluorophenyl)-1-[(2-methylphenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H16ClFN2O2S/c1-14-6-2-3-7-15(14)13-27-21-17-8-4-5-9-20(17)31-22(21)23(29)28(24(27)30)16-10-11-19(26)18(25)12-16/h2-12H,13H2,1H3

InChI Key

GUHZULJGIXPBOV-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CN2C3=C(C(=O)N(C2=O)C4=CC(=C(C=C4)F)Cl)SC5=CC=CC=C53

solubility

not available

Origin of Product

United States

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